Pungency Reduction: 100-fold Decrease in Sensory Irritation Compared to Capsaicin
The primary differentiation of capsaicin beta-D-glucopyranoside is its drastically reduced pungency. In a direct assessment, the pungency of the glucoside was found to be approximately 1/100th that of capsaicin [1]. This was determined through organoleptic evaluation following the glycosylation of capsaicin using Coffea arabica cell suspension cultures, with product identity confirmed by FAB-MS, 1H-NMR, and enzymatic hydrolysis [1]. This property is critical for applications where the sensory impact of capsaicin is undesirable, such as in certain topical formulations or functional foods.
| Evidence Dimension | Pungency (sensory irritation) |
|---|---|
| Target Compound Data | Approximately 1/100th the pungency of capsaicin |
| Comparator Or Baseline | Capsaicin (pungency = 1, as baseline) |
| Quantified Difference | 99% reduction in pungency |
| Conditions | Organoleptic evaluation; compound produced via biotransformation in Coffea arabica cell cultures |
Why This Matters
For procurement, this quantifies the compound's utility as a non-irritating alternative for assays or products where capsaicin's pungency would confound results or limit consumer acceptance.
- [1] Hamada H, et al. Glucosylation of Capsaicin by Cell Suspension Cultures of Coffea arabica. Biosci Biotechnol Biochem. 1993;57(12):2192-2193. View Source
